(2-Naphthylthio)acetic acid CAS number 93-21-0
(2-Naphthylthio)acetic acid CAS number 93-21-0
An In-Depth Technical Guide to (2-Naphthylthio)acetic acid (CAS 93-21-0)
Executive Summary
(2-Naphthylthio)acetic acid, identified by CAS Number 93-21-0, is an organosulfur compound featuring a naphthalene core linked to an acetic acid moiety via a thioether bridge. This unique structure imparts a combination of properties that make it a valuable intermediate and building block in synthetic chemistry. Its aromatic naphthalene group, reactive carboxylic acid function, and thioether linkage provide multiple sites for chemical modification. This guide offers a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a validated synthesis protocol, potential applications derived from its chemical nature, and robust analytical methodologies for its characterization and quality control.
Introduction and Chemical Profile
(2-Naphthylthio)acetic acid, also known as 2-(naphthalen-2-ylthio)acetic acid, belongs to the family of substituted naphthyl derivatives.[1][2] Unlike its close analogs, 2-naphthylacetic acid and 2-naphthoxyacetic acid, which are well-documented as plant growth regulators (auxins), the primary utility of the thio-derivative lies in its role as a versatile synthetic intermediate.[3][4][5] The presence of the thioether linkage, as opposed to an ether or a direct carbon-carbon bond, offers distinct chemical reactivity, including susceptibility to oxidation and participation in metal coordination. This guide focuses on the chemical synthesis, characterization, and utility of this compound as a foundational tool in organic and medicinal chemistry.[]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (2-Naphthylthio)acetic acid is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.
Key Physicochemical Data
The essential properties of (2-Naphthylthio)acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 93-21-0 | [1] |
| Molecular Formula | C₁₂H₁₀O₂S | [1][] |
| Molecular Weight | 218.27 g/mol | [1][] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 89-91 °C | [1] |
| Boiling Point | 420.3 ± 28.0 °C (Predicted) | [1] |
| Density | 1.31 g/cm³ (Predicted) | [1] |
| pKa | 3.70 ± 0.30 (Predicted) | [1] |
| IUPAC Name | 2-(naphthalen-2-ylthio)acetic acid | [] |
| Common Synonyms | B-(NAPHTHYLMERCAPTO)ACETIC ACID, S-(2-Naphtyl)thioglycollic acid | [1][] |
Spectroscopic Characterization
Structural confirmation and purity assessment rely on standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methylene (-CH₂-) protons adjacent to the sulfur, and a broad singlet for the carboxylic acid proton.
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¹³C NMR will display distinct resonances for the ten aromatic carbons of the naphthalene system, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective, showing a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 217.27.
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Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring.
Synthesis and Manufacturing
The most direct and efficient synthesis of (2-Naphthylthio)acetic acid involves the nucleophilic substitution of a haloacetic acid with 2-naphthalenethiol. This reaction, a variation of the Williamson ether synthesis adapted for thioethers, proceeds reliably under basic conditions.
Synthetic Workflow Diagram
The logical flow from starting materials to the final purified product is outlined below.
Caption: General workflow for the synthesis of (2-Naphthylthio)acetic acid.
Detailed Experimental Protocol
This protocol describes a robust lab-scale synthesis. The causality behind the steps is explained to ensure reproducibility and understanding.
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Reagent Preparation:
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Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water.
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In a separate flask, prepare a solution of chloroacetic acid (9.5 g, 0.10 mol) in 50 mL of deionized water and neutralize it by carefully adding a solution of sodium carbonate (5.3 g, 0.05 mol) until effervescence ceases. This pre-neutralization is crucial to form sodium chloroacetate, preventing the highly reactive free acid from causing unwanted side reactions.
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Thiolate Formation:
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In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthalenethiol (16.0 g, 0.10 mol) to the sodium hydroxide solution from step 1.
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Stir the mixture until the thiol dissolves completely to form the sodium 2-naphthalenethiolate salt. This step is essential as the thiolate is the active nucleophile required for the substitution reaction.
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Nucleophilic Substitution Reaction:
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To the thiolate solution, add the sodium chloroacetate solution prepared in step 1.
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Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring for 3-4 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction between the thiolate and chloroacetate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Product Isolation and Purification:
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After the reaction is complete, cool the mixture to room temperature.
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Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. This step protonates the carboxylate salt, causing the desired (2-Naphthylthio)acetic acid product to precipitate out of the aqueous solution due to its low water solubility.
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Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
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For final purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Filter the purified crystals and dry them in a vacuum oven at 50-60°C to yield pure (2-Naphthylthio)acetic acid as a white to off-white solid.
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Applications in Research and Drug Development
(2-Naphthylthio)acetic acid is a strategic building block, primarily utilized in organosulfur and biochemical chemistry.[] Its trifunctional nature (aromatic ring, thioether, carboxylic acid) allows for its incorporation into more complex molecular architectures.
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Scaffold for Medicinal Chemistry: The carboxylic acid group is a key handle for forming amide bonds with amines or ester bonds with alcohols, enabling its conjugation to other pharmacophores or biomolecules. The naphthalene moiety can engage in π-π stacking interactions within protein binding pockets, a common feature in drug design.
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Intermediate for Heterocyclic Synthesis: The functional groups can be used to construct fused ring systems. For instance, the carboxylic acid and the adjacent aromatic ring could be precursors in cyclization reactions to form thioxanthenone-like structures.
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Probes for Biochemical Studies: As a sulfur-linked derivative, it can be used in studies involving oxidation, coupling, and surface functionalization.[] The thioether can be selectively oxidized to a sulfoxide or sulfone, introducing polarity and hydrogen-bonding capabilities. This allows for the systematic study of how sulfur oxidation state affects biological activity in a series of related compounds.
Analytical Methodologies
Robust analytical methods are required to confirm the identity and determine the purity of (2-Naphthylthio)acetic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
Analytical Workflow Diagram
Caption: Workflow for purity analysis by reverse-phase HPLC.
Step-by-Step HPLC Protocol
This protocol provides a self-validating system for assessing purity.
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Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV-Vis detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar C18 stationary phase is ideal for retaining the hydrophobic naphthalene ring.
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Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA). TFA is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated and producing sharp, symmetrical peaks.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm. The naphthalene ring system provides strong UV absorbance at this wavelength.
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Column Temperature: 30 °C.
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Sample and Standard Preparation:
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Prepare a stock solution of (2-Naphthylthio)acetic acid at a concentration of 1.0 mg/mL in the mobile phase. Ensure complete dissolution, using sonication if necessary.
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Prepare a series of dilutions from the stock solution if quantification is required.
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Analysis Procedure:
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Equilibrate the HPLC column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
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Inject 10 µL of the sample solution onto the column.
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Run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential impurities.
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Data Interpretation:
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The identity of the compound is confirmed by its characteristic retention time.
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Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
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Safety and Handling
Proper handling is essential to ensure laboratory safety.
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Hazard Classification: (2-Naphthylthio)acetic acid is classified as an irritant (Hazard Code: Xi).[1]
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Risk Statements: It is irritating to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).[1]
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Precautionary Measures:
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place, recommended at 2-8°C.[1]
Conclusion
(2-Naphthylthio)acetic acid (CAS 93-21-0) is a well-defined chemical entity with significant potential as a building block in synthetic organic chemistry. While it does not share the known biological activities of its oxygenated and non-sulfur analogs, its unique trifunctional character provides a rich platform for creating diverse and complex molecules. The straightforward synthesis and clear analytical protocols described in this guide provide researchers with the foundational knowledge required to confidently incorporate this versatile compound into their research and development programs, particularly in the fields of medicinal chemistry and material science.
References
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Katsarou, M. E., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 27(15), 4985. Available at: [Link]
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001CHEMICAL. (n.d.). CAS No. 93-21-0, 2-(naphthalen-2-ylthio)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Naphthoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Naphthaleneacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. (2-NAPHTHYLTHIO)ACETIC ACID CAS#: 93-21-0 [amp.chemicalbook.com]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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